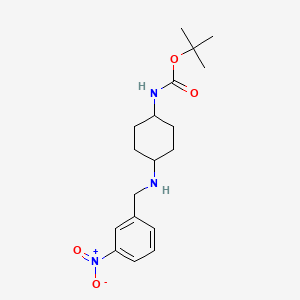

tert-Butyl (1R*,4R*)-4-(3-nitrobenzylamino)cyclohexylcarbamate

Description

tert-Butyl (1R,4R)-4-(3-nitrobenzylamino)cyclohexylcarbamate is a synthetic carbamate derivative featuring a cyclohexyl backbone with trans-1,4 stereochemistry. Its structure includes:

- A tert-butoxycarbonyl (Boc) protecting group attached to the cyclohexylamine nitrogen.

- A 3-nitrobenzylamino substituent at the 4-position of the cyclohexane ring, introducing both aromaticity and electron-withdrawing nitro functionality.

Properties

IUPAC Name |

tert-butyl N-[4-[(3-nitrophenyl)methylamino]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4/c1-18(2,3)25-17(22)20-15-9-7-14(8-10-15)19-12-13-5-4-6-16(11-13)21(23)24/h4-6,11,14-15,19H,7-10,12H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXQVIXAZHCMFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501118932 | |

| Record name | Carbamic acid, N-[trans-4-[[(3-nitrophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501118932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286275-76-0 | |

| Record name | Carbamic acid, N-[trans-4-[[(3-nitrophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501118932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(3-nitrobenzylamino)cyclohexylcarbamate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the amine group, followed by the introduction of the nitrobenzyl group and the formation of the carbamate linkage. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-(3-nitrobenzylamino)cyclohexylcarbamate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the benzyl ring.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1R*,4R*)-4-(3-nitrobenzylamino)cyclohexylcarbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(3-nitrobenzylamino)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group can participate in electron transfer reactions, while the carbamate linkage provides stability and specificity in binding interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the cyclohexyl ring or the benzylamino group. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparisons

Key Research Findings

Electrophilic Reactivity: The 3-nitrobenzylamino group in the target compound may interact with glutathione S-transferases (GSTs), as nitroaromatic compounds are known substrates for GST-mediated detoxification . Comparatively, bromo or chloro analogs (e.g., ) lack this nitro-driven electrophilicity, reducing their GST affinity.

Cyclopentylamino () and isobutyramido () substituents eliminate aromaticity, favoring hydrophobic interactions over π-π stacking.

Synthetic Utility : The Boc group in all analogs facilitates easy deprotection for further functionalization, a common strategy in medicinal chemistry .

Biological Activity

tert-Butyl (1R*,4R*)-4-(3-nitrobenzylamino)cyclohexylcarbamate is a compound that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring with specific stereochemistry at the 1 and 4 positions, denoted as (1R*,4R*). The presence of a nitrobenzylamino moiety contributes to its unique properties. The molecular formula is C15H22N2O3, with a molecular weight of 278.35 g/mol.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the following areas:

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell growth by inducing apoptosis in various cancer cell lines.

- Antimicrobial Properties : Compounds with similar structures have demonstrated efficacy against a range of bacterial strains, suggesting potential for development as antimicrobial agents.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Cyclohexane Ring : Utilizing chiral catalysts to ensure the correct stereochemistry.

- Introduction of the Nitrobenzylamino Group : This step often requires protection-deprotection strategies to maintain the integrity of functional groups.

- Carbamoylation : The final step involves the introduction of the carbamate functional group.

Case Studies

Recent studies have investigated the biological effects of related compounds:

- Anticancer Efficacy : A study on carbamate derivatives showed that certain modifications led to enhanced cytotoxicity against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .

- Antimicrobial Testing : Another research project evaluated a series of nitrobenzylamino derivatives against Gram-positive and Gram-negative bacteria, revealing that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Enzyme Inhibition : Research focusing on enzyme kinetics demonstrated that specific analogs could effectively inhibit enzymes involved in cholesterol biosynthesis, indicating potential for treating hyperlipidemia .

Comparative Analysis

The following table summarizes key features and biological activities of related compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| tert-Butyl 4-nitrobenzylcarbamate | 94838-58-1 | Lacks cyclohexane structure | Antimicrobial |

| tert-Butyl N-[2-(4-nitrophenyl)ethyl]carbamate | 144226-16-4 | Different substitution pattern | Anticancer |

| tert-Butyl 3-amino-benzylcarbamate | 147291-66-5 | Similar amine functionality | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.